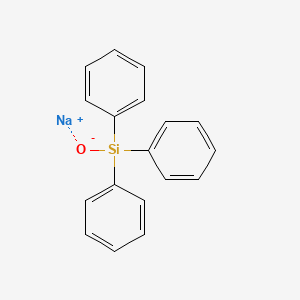
Sodium triphenylsilanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium triphenylsilanolate is an organosilicon compound with the molecular formula C₁₈H₁₅NaOSi . It is known for its unique properties and applications in various fields of chemistry and industry. The compound is characterized by the presence of a silicon atom bonded to three phenyl groups and a sodium ion, making it a valuable reagent in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium triphenylsilanolate can be synthesized through several methods. One common approach involves the reaction of triphenylsilanol with sodium hydroxide in a mixture of methanol, isopropanol, and toluene at elevated temperatures (around 115°C). This reaction yields this compound as a product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sodium hydride in tetrahydrofuran (THF) under an inert atmosphere at room temperature. This method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Sodium triphenylsilanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: this compound can reduce carbonyl compounds in the presence of catalysts.
Substitution: Reactions with halides or other electrophiles can lead to the formation of various substituted silanolate derivatives.
Major Products Formed:
Siloxanes: Formed through oxidation reactions.
Substituted Silanolates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Sodium triphenylsilanolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It is employed in the synthesis of biologically active organosilicon compounds.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of sodium triphenylsilanolate involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the presence of the negatively charged oxygen atom bonded to the silicon atom. The compound can also participate in coordination chemistry, forming complexes with transition metals.
Comparison with Similar Compounds
Sodium trimethylsilanolate: Similar in structure but with methyl groups instead of phenyl groups.
Sodium triphenylsilane: Lacks the hydroxyl group, making it less reactive in certain reactions.
Triphenylsilanol: The parent compound, which lacks the sodium ion.
Uniqueness: Sodium triphenylsilanolate is unique due to its combination of nucleophilic and electrophilic properties, making it versatile in various chemical reactions. Its ability to form stable complexes with metals also sets it apart from other similar compounds .
Properties
IUPAC Name |
sodium;oxido(triphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDMWNDEUYXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NaOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is a key reaction that sodium triphenylsilanolate readily undergoes, and what is a specific application highlighted in the research?
A1: this compound reacts with bis(cyclopentadienyl)titanium dihalides to form bis(triphenylsiloxy)bis(cyclopentadienyl)titanium. [] This reaction, conducted in toluene at 75-90°C, highlights the utility of this compound in synthesizing organometallic compounds with siloxy ligands. []
Q2: The provided abstract mentions "aprotic solvent." Why is this choice of solvent significant in reactions involving this compound?
A2: this compound is a strong base. Aprotic solvents, which lack acidic protons, are crucial in these reactions to prevent unwanted side reactions, such as the decomposition of the silanolate or reactions with the solvent itself. This ensures the intended metal-siloxy condensation reaction proceeds efficiently. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1144139.png)


